molecular formula C5H6F2O B010430 (Z)-3,4-Difluoro-3-pentene-2-one CAS No. 108642-94-0

(Z)-3,4-Difluoro-3-pentene-2-one

Cat. No. B010430
M. Wt: 120.1 g/mol
InChI Key: HSVZGXGFJZETGV-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3,4-Difluoro-3-pentene-2-one is a fluorinated ketone compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of (Z)-3,4-Difluoro-3-pentene-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, (Z)-3,4-Difluoro-3-pentene-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development.

Biochemical And Physiological Effects

Studies have shown that (Z)-3,4-Difluoro-3-pentene-2-one has significant biochemical and physiological effects. In vitro studies have demonstrated that (Z)-3,4-Difluoro-3-pentene-2-one can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (Z)-3,4-Difluoro-3-pentene-2-one can reduce tumor growth and improve survival rates in animal models.

Advantages And Limitations For Lab Experiments

(Z)-3,4-Difluoro-3-pentene-2-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and versatility as a reagent. However, (Z)-3,4-Difluoro-3-pentene-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.

Future Directions

There are several future directions for research on (Z)-3,4-Difluoro-3-pentene-2-one. One area of focus is the development of new drugs based on (Z)-3,4-Difluoro-3-pentene-2-one for the treatment of inflammatory and cancer diseases. Another area of interest is the use of (Z)-3,4-Difluoro-3-pentene-2-one as a building block for the synthesis of new fluorinated materials with unique properties. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of (Z)-3,4-Difluoro-3-pentene-2-one, as well as to develop safer and more efficient methods for its synthesis and handling.
Conclusion
In conclusion, (Z)-3,4-Difluoro-3-pentene-2-one is a promising compound with significant potential applications in various fields. Its ease of synthesis, versatility, and unique properties make it an attractive candidate for drug development, materials science, and organic synthesis. However, further research is needed to fully understand its mechanism of action, potential side effects, and optimal uses in different applications.

Synthesis Methods

The synthesis of (Z)-3,4-Difluoro-3-pentene-2-one involves the reaction of 3,4-difluoro-2-butanone with a base, such as potassium tert-butoxide, in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, resulting in the formation of (Z)-3,4-Difluoro-3-pentene-2-one with high yield and purity.

Scientific Research Applications

(Z)-3,4-Difluoro-3-pentene-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (Z)-3,4-Difluoro-3-pentene-2-one has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In materials science, (Z)-3,4-Difluoro-3-pentene-2-one has been used as a building block for the synthesis of fluorinated polymers and materials with improved properties. In organic synthesis, (Z)-3,4-Difluoro-3-pentene-2-one has been used as a versatile reagent for the synthesis of various compounds.

properties

CAS RN

108642-94-0

Product Name

(Z)-3,4-Difluoro-3-pentene-2-one

Molecular Formula

C5H6F2O

Molecular Weight

120.1 g/mol

IUPAC Name

(Z)-3,4-difluoropent-3-en-2-one

InChI

InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3-

InChI Key

HSVZGXGFJZETGV-HYXAFXHYSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/F)/F

SMILES

CC(=C(C(=O)C)F)F

Canonical SMILES

CC(=C(C(=O)C)F)F

synonyms

3-Penten-2-one, 3,4-difluoro-, (3Z)- (9CI)

Origin of Product

United States

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